molecular formula C20H22N4O2S B11991928 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide

2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide

Cat. No.: B11991928
M. Wt: 382.5 g/mol
InChI Key: FWLBNUAQPVUFFL-HYARGMPZSA-N
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Description

2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide is a complex organic compound with a unique structure that combines benzimidazole and hydrazide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide typically involves a multi-step process. One common method starts with the reaction of 1-ethyl-1H-benzimidazole-2-thiol with an appropriate aldehyde, such as 4-methoxybenzaldehyde, under reflux conditions in ethanol. This forms the intermediate Schiff base, which is then reacted with acetohydrazide to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzimidazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imine group (C=N) can be reduced to form the corresponding amine.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the imine group results in the corresponding amine.

Scientific Research Applications

2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with protein-protein interactions. The benzimidazole ring is known to interact with DNA, potentially leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide
  • 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide

Uniqueness

Compared to similar compounds, 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the methoxy group on the phenyl ring and the ethyl group on the benzimidazole ring may enhance its solubility and interaction with biological targets .

Properties

Molecular Formula

C20H22N4O2S

Molecular Weight

382.5 g/mol

IUPAC Name

2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]acetamide

InChI

InChI=1S/C20H22N4O2S/c1-4-24-18-8-6-5-7-17(18)21-20(24)27-13-19(25)23-22-14(2)15-9-11-16(26-3)12-10-15/h5-12H,4,13H2,1-3H3,(H,23,25)/b22-14+

InChI Key

FWLBNUAQPVUFFL-HYARGMPZSA-N

Isomeric SMILES

CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C(\C)/C3=CC=C(C=C3)OC

Canonical SMILES

CCN1C2=CC=CC=C2N=C1SCC(=O)NN=C(C)C3=CC=C(C=C3)OC

Origin of Product

United States

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